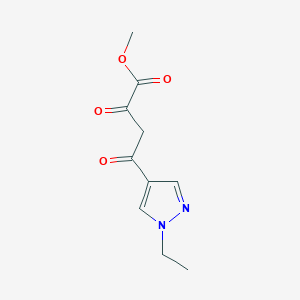

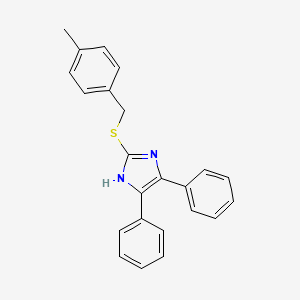

![molecular formula C11H10N2O4 B2723693 (2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid CAS No. 144333-82-4](/img/structure/B2723693.png)

(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the hydrazine derivative and the introduction of the phenylcarbonyl group. A similar compound, 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)-hydrazinyl]-4-oxobut-2-enoic-acid amides, was synthesized via decyclization of 3-[(2-oxo-1,2-diphenylethylidene)hydrazono]-5-arylfuran-2(3H)-ones by the corresponding amines .Scientific Research Applications

Synthesis and Enzyme Inhibition

A study by Oktay et al. (2016) highlights the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, demonstrating their significant inhibition activities against human carbonic anhydrase I and II isoenzymes. These findings suggest potential therapeutic applications due to the crucial role of carbonic anhydrase in physiological processes (Oktay et al., 2016).

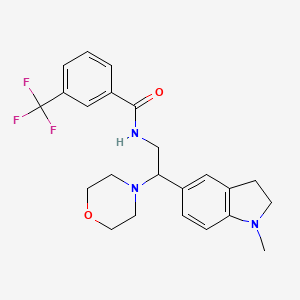

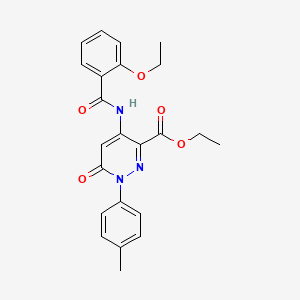

Heterocyclic Compound Synthesis

El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid for the preparation of heterocyclic compounds with expected antibacterial activities. This approach demonstrates the compound's utility in generating novel bioactive molecules, highlighting its relevance in medicinal chemistry and drug discovery (El-Hashash et al., 2015).

Antimicrobial Activity

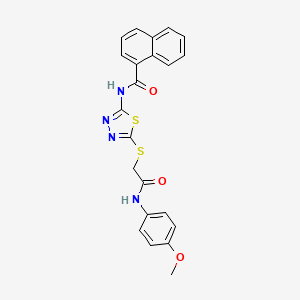

Banday et al. (2010) explored fatty acid hydrazides derived from (Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid and its analogs in synthesizing biologically active oxadiazoles. These compounds exhibited promising antimicrobial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Banday et al., 2010).

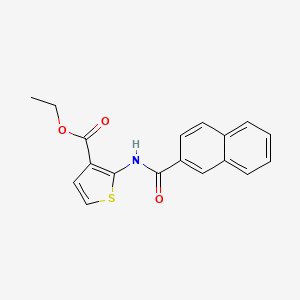

Luminescent Molecular Crystals

Zhestkij et al. (2021) synthesized luminescent molecular crystals based on derivatives of 4-oxo-4-(phenylcarbonyl)hydrazinylbut-2-enoic acid. These compounds exhibited stable photoluminescence at ambient conditions, suggesting applications in materials science and optoelectronic devices (Zhestkij et al., 2021).

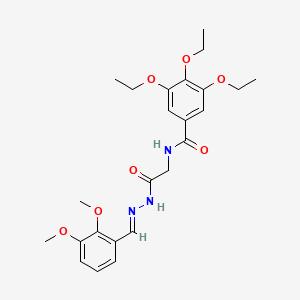

Hemostatic Activity

Pulina et al. (2017) synthesized derivatives of 4-(het)aryl-4-oxobut-2-enoic acid and investigated their effects on the blood coagulation system. Compounds with high hemostatic activity and low acute toxicity were identified, suggesting potential therapeutic applications in managing bleeding (Pulina et al., 2017).

properties

IUPAC Name |

(Z)-4-(2-benzoylhydrazinyl)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(6-7-10(15)16)12-13-11(17)8-4-2-1-3-5-8/h1-7H,(H,12,14)(H,13,17)(H,15,16)/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWRQZDVHWVQBK-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)/C=C\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)

![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2723625.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723627.png)